2,3,4,5-Tetra-o-acetyl-D-xylonitrile
Description
Contextualization of Aldononitrile Acetates within Glycoscience
Aldononitrile acetates, including 2,3,4,5-Tetra-O-acetyl-D-xylonitrile, represent a specialized niche within the vast field of glycoscience. Their stability and defined chemical structure make them valuable intermediates and analytical standards. The conversion of the anomeric carbon of an aldose to a nitrile functional group fundamentally alters the chemical reactivity of the sugar, opening avenues for novel synthetic transformations.
Historical Development and Significance of Peracetylated Sugar Derivatives
The practice of peracetylation, or the complete acetylation of all free hydroxyl groups in a sugar molecule, has a long and storied history in carbohydrate chemistry. This derivatization strategy was initially developed to protect the hydroxyl groups during chemical transformations and to facilitate the purification and characterization of carbohydrates by rendering them soluble in organic solvents and amenable to crystallization. The resulting peracetylated sugars have proven to be versatile building blocks in the synthesis of a wide array of complex glycoconjugates and oligosaccharides.
Research Imperatives and Emerging Opportunities for this compound
Current research is focused on leveraging the unique properties of this compound for various applications. There is a growing need for well-characterized and readily accessible carbohydrate-based building blocks for the synthesis of bioactive molecules and advanced materials. The exploration of the reactivity of the nitrile group in this protected sugar derivative presents opportunities for the development of novel glycosylation methods and the synthesis of unique glycomimetics. Furthermore, its use as a standard in advanced analytical techniques for the profiling of complex carbohydrate mixtures from biological sources is an area of active investigation.
Structure
3D Structure
Properties
IUPAC Name |
(2,3,4-triacetyloxy-4-cyanobutyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO8/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h11-13H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTPKBYAZJOQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25546-40-1, 13501-95-6, 25546-50-3 | |
| Record name | NSC42416 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC42415 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC39092 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Chemical and Physical Properties
2,3,4,5-Tetra-O-acetyl-D-xylonitrile is a white crystalline solid. A comprehensive table of its key chemical and physical properties is provided below.
| Property | Value |
| Chemical Formula | C₁₃H₁₇NO₈ |
| Molecular Weight | 315.28 g/mol |
| CAS Number | 13501-95-6 chemnet.com |
| Density | 1.253 g/cm³ chemnet.com |
| Boiling Point | 435.7 °C at 760 mmHg chemnet.com |
| Refractive Index | 1.462 chemnet.com |
| Flash Point | 190.3 °C chemnet.com |
Chemical Reactivity and Transformative Potential of 2,3,4,5 Tetra O Acetyl D Xylonitrile
Reactions Involving the Nitrile Moiety
The electron-withdrawing nature of the acetyl groups influences the reactivity of the nitrile moiety, making it susceptible to a variety of nucleophilic additions and reduction reactions.
Reduction to Amines or Imines
The conversion of the nitrile group to a primary amine represents a significant transformation, providing access to important chiral synthons. This reduction can be achieved using various hydride reagents. While specific studies on 2,3,4,5-Tetra-o-acetyl-D-xylonitrile are not extensively detailed in readily available literature, the reduction of nitriles in similar polyacetylated sugar derivatives is well-established.
Table 1: Common Reducing Agents for Nitrile to Amine Conversion
| Reagent | Product | General Conditions |
| Lithium aluminum hydride (LiAlH₄) | Primary Amine | Anhydrous ether or THF |
| Catalytic Hydrogenation (e.g., H₂, Raney Ni, PtO₂) | Primary Amine | High pressure and temperature |
| Sodium borohydride (B1222165) (NaBH₄) with a catalyst (e.g., CoCl₂) | Primary Amine | Alcoholic solvents |
Catalytic hydrogenation offers a milder alternative to metal hydrides, though it may require more forcing conditions. The choice of catalyst and reaction conditions can be crucial to avoid the concurrent reduction of the acetyl groups.
Nucleophilic Additions to the Nitrile Group
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. A prominent example is the addition of Grignard reagents, which, after hydrolysis of the intermediate imine, yields ketones. masterorganicchemistry.com This reaction provides a pathway to C-glycoside analogs with a keto functionality.
The general mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming a magnesium salt of an imine. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.
Hydrolysis and Amidation Reactions
The nitrile group of this compound can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid (D-xylonic acid, after deacetylation) or a primary amide (D-xylonamide, after deacetylation), respectively.
Under acidic conditions, the reaction typically proceeds to the carboxylic acid, often with concomitant removal of the acetyl protecting groups. Basic hydrolysis, on the other hand, can often be controlled to yield the intermediate amide. oatext.com For instance, the use of sodium hydroxide (B78521) in an alcoholic solvent can facilitate the hydration of nitriles to their corresponding amides. oatext.com This transformation is valuable for the synthesis of sugar-derived amides, which are of interest in medicinal chemistry and materials science.
Transformations of the Acetyl Protecting Groups
The four acetyl groups in this compound serve to protect the hydroxyl functionalities of the parent D-xylose backbone. The ability to selectively remove or transform these groups is crucial for the further functionalization of the molecule.
Selective Deacetylation Methodologies
Complete removal of all acetyl groups can be readily achieved under basic conditions, a reaction commonly known as Zemplén deacetylation. researchgate.netnih.gov This method typically employs a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) and proceeds under mild conditions to afford the unprotected D-xylonitrile. nih.gov
Table 2: Conditions for Deacetylation
| Method | Reagents | Selectivity |
| Zemplén Deacetylation | cat. NaOMe in MeOH | Complete deacetylation |
| Acid-Catalyzed Deacetylation | Mineral acids (e.g., HCl) | Can offer some selectivity |
| Enzymatic Deacetylation | Lipases, Esterases | High selectivity possible |
Selective deacetylation, the removal of a specific acetyl group while others remain intact, is a more challenging but highly valuable transformation. Various methods have been developed for the selective deprotection of acetylated carbohydrates, often exploiting subtle differences in the reactivity of the individual acetyl groups due to steric and electronic effects. researchgate.netccsenet.orgresearchgate.netccsenet.org While specific protocols for this compound are not widely reported, methodologies developed for other peracetylated sugars, such as those employing specific Lewis acids or enzymatic approaches, could potentially be adapted. researchgate.netnih.gov
Transesterification Processes and Protecting Group Interconversions
Transesterification allows for the conversion of the acetyl protecting groups into other ester groups, which may offer different properties in terms of stability or ease of removal. This process is typically catalyzed by an acid or a base and involves reacting the acetylated sugar with an excess of another alcohol in the presence of the catalyst. masterorganicchemistry.com
This strategy can be employed to introduce protecting groups that can be removed under conditions that would not affect the nitrile moiety or other functional groups present in a more complex derivative of this compound. The choice of catalyst and reaction conditions is critical to control the extent of transesterification and to avoid unwanted side reactions.
Electrophilic and Nucleophilic Character of the Acetylated Sugar Backbone
The acetylated backbone of this compound possesses both electrophilic and nucleophilic centers, leading to a rich and varied reactivity profile.
Electrophilic Sites: The most prominent electrophilic center in the molecule is the carbon atom of the nitrile group (-C≡N). The strong electron-withdrawing nature of the nitrogen atom polarizes the carbon-nitrogen triple bond, rendering the carbon atom susceptible to attack by nucleophiles. This reactivity is a hallmark of nitriles and opens avenues for their conversion into a variety of functional groups, such as amines, ketones, and carboxylic acids, through nucleophilic addition reactions. researchgate.netresearchgate.net
Furthermore, the carbonyl carbons of the four acetyl groups (-OCOCH₃) also exhibit electrophilic character. While less reactive than the nitrile carbon, they can be targeted by strong nucleophiles under certain conditions, potentially leading to deacetylation or other modifications.
Nucleophilic Sites: The oxygen atoms of the acetyl carbonyl groups are the primary nucleophilic centers within the sugar backbone. The lone pairs of electrons on these oxygen atoms can participate in intramolecular reactions, a phenomenon known as neighboring group participation. This interaction can significantly influence the reactivity and stereochemical outcome of reactions occurring at adjacent positions. nih.govchem-station.com
The following table summarizes the key electrophilic and nucleophilic sites in this compound:
| Site | Character | Description |
| Nitrile Carbon (-C ≡N) | Electrophilic | Highly polarized and susceptible to nucleophilic attack. |
| Acetyl Carbonyl Carbons (-OC OCH₃) | Electrophilic | Can be attacked by strong nucleophiles. |
| Acetyl Carbonyl Oxygens (-OCO CH₃) | Nucleophilic | Lone pairs can act as internal nucleophiles (neighboring group participation). |
Influence of Stereochemistry on Reaction Outcomes
The specific three-dimensional arrangement of the chiral centers along the D-xylonitrile backbone plays a crucial role in directing the course of chemical reactions. This stereochemical influence is most pronounced in reactions where neighboring group participation is operative.
In acyclic systems, such as this compound, the acetyl group at the C2 position can play a pivotal role in stereocontrol. nih.gov In reactions involving the formation of a carbocation or an oxocarbenium ion at C1 (if the nitrile were to be transformed into a leaving group), the neighboring C2-acetoxy group can attack this electrophilic center in an intramolecular fashion. This participation leads to the formation of a cyclic dioxolenium ion intermediate.
The formation of this rigid, five-membered ring intermediate effectively shields one face of the molecule. Consequently, an incoming external nucleophile can only attack from the opposite, less hindered face. This mechanism, known as anchimeric assistance, typically results in a high degree of stereoselectivity, favoring the formation of a syn or trans product depending on the specific reaction and the subsequent ring-opening of the dioxolenium ion. nih.goviupac.org
The stereochemical outcome of such a reaction can be predicted based on the initial configuration of the chiral centers. For D-xylonitrile, the specific arrangement of the hydroxyl groups (and subsequently the acetyl groups) will dictate the facial bias of the dioxolenium ion formation and the subsequent nucleophilic attack.
The table below illustrates the expected stereochemical outcome of a hypothetical nucleophilic substitution at C1, assuming the nitrile group is converted to a suitable leaving group and neighboring group participation from the C2-acetyl group occurs.
| Reactant Stereochemistry (D-xylo configuration) | Intermediate | Direction of Nucleophilic Attack | Predominant Product Stereochemistry |
| (2R, 3S, 4R) | Cyclic Dioxolenium Ion | From the less hindered face | Controlled by the intermediate's conformation |
It is important to note that while the principles of neighboring group participation are well-established for cyclic carbohydrate systems, their application to acyclic sugar nitriles is an area of ongoing investigation. nih.gov However, the foundational concepts provide a strong framework for predicting and understanding the stereochemical course of reactions involving this compound. The interplay of electronic effects and the predefined stereochemistry of the sugar backbone makes this molecule a valuable substrate for the synthesis of complex, stereochemically defined molecules.
Applications of this compound in Advanced Organic Synthesis Remain a Niche Area of Study
The general classes of compounds to which this compound belongs are widely used in organic chemistry. Acetylated sugars are common intermediates in glycosylation and the synthesis of complex carbohydrates, serving to protect hydroxyl groups and influence stereochemical outcomes. Nitriles are versatile functional groups that can be transformed into a variety of other moieties, making them valuable in the synthesis of heterocyclic structures and other complex molecules. Sugars, in general, are fundamental to chiral pool synthesis, providing readily available, enantiomerically pure starting materials for the construction of complex chiral molecules.
Despite these general principles, the specific application of this compound itself is not well-described. Chemical suppliers list it as a research chemical, sometimes noting its potential for use in the synthesis of glycoconjugates, but concrete, peer-reviewed studies detailing these applications are scarce. americanchemicalsuppliers.com
Consequently, a detailed article structured around its specific roles in the following areas cannot be accurately generated based on current scientific literature:
Utility in the Development of New Synthetic Reagents and Catalysts
Further research and publication in the field of carbohydrate chemistry are required to fully elucidate the synthetic potential of this particular compound.
Applications in Research
Precursor Chemistry: The Derivatization of D-Xylose
The journey from the common pentose (B10789219), D-xylose, to the target nitrile derivative necessitates two primary transformations: the formation of the nitrile and the acetylation of the sugar's hydroxyl moieties. These can be approached through a sequential derivatization of the D-xylose precursor.
Conversion of Aldoses to Aldononitriles
A prevalent and historically significant method for converting aldoses, such as D-xylose, into their corresponding aldononitriles is through the formation of an oxime followed by dehydration. This two-step process begins with the reaction of the aldose with hydroxylamine (B1172632), which converts the aldehyde functional group into an oxime.
The subsequent and crucial step is the dehydration of this aldose oxime. This is often achieved by reacting the oxime with a dehydrating agent, which facilitates the elimination of a water molecule to form the nitrile group. A common reagent for this transformation is acetic anhydride. The use of acetic anhydride is particularly advantageous as it can concurrently effect the O-acetylation of the hydroxyl groups, leading directly to the peracetylated aldononitrile. This one-pot acetylation and dehydration of the aldose oxime is an efficient route to compounds like this compound. soton.ac.uknih.gov
Another classical approach to aldononitriles is the Kiliani-Fischer synthesis, which involves the addition of hydrogen cyanide (HCN) to an aldose to form a cyanohydrin. While this method is primarily used for chain elongation of carbohydrates, the resulting cyanohydrin is, in fact, an aldononitrile. However, for the direct synthesis of a peracetylated aldononitrile from an aldose, the oxime dehydration route is often more direct.
Strategies for O-Acetylation of Polyols
The protection of the multiple hydroxyl groups in carbohydrates through O-acetylation is a fundamental and widely practiced strategy in carbohydrate chemistry. This transformation is typically accomplished using an acetylating agent in the presence of a catalyst or a basic solvent.
Acetic anhydride (Ac₂O) is the most commonly used acetylating agent due to its reactivity and availability. The reaction is generally catalyzed by a base, which serves to activate the hydroxyl groups, making them more nucleophilic. Pyridine (B92270) is a classic choice, acting as both a solvent and a catalyst. However, due to its toxicity, alternative bases and catalytic systems have been developed. Sodium acetate (B1210297) is another frequently used catalyst for this purpose.
A variety of other catalytic systems have been reported to effectively promote O-acetylation, including:
Lewis Acids: Zinc chloride (ZnCl₂) and ferric chloride (FeCl₃) can be used to catalyze the acetylation.
Solid Acids: Heterogeneous catalysts such as sulfuric acid immobilized on silica gel (H₂SO₄-SiO₂) and montmorillonite K-10 offer advantages in terms of ease of separation and catalyst recycling.
Enzymatic Catalysis: Lipases can be employed for regioselective acetylation, although for the synthesis of a fully acetylated compound, chemical methods are more common.
The choice of the acetylation strategy can be influenced by the desired outcome, such as the need for specific stereoselectivity at the anomeric center in the case of glycosides. However, for the synthesis of an aldononitrile, which is an acyclic compound, the anomeric position is absent.
Reaction Conditions and Optimization for Synthesis
The successful synthesis of this compound hinges on the careful selection and optimization of reaction conditions. This includes the choice of catalysts, solvents, and other parameters that can influence the reaction pathway and yield.
Catalytic Systems in Nitrile and Acetyl Group Formation
As previously mentioned, the formation of the nitrile from the aldose oxime and the acetylation of the hydroxyl groups can often be achieved in a single step using acetic anhydride. In this context, the reaction is typically base-catalyzed. The base plays a dual role: it facilitates the dehydration of the oxime to the nitrile and also promotes the acetylation of the hydroxyl groups by activating them.
Table 1: Catalytic Systems for the Synthesis of Peracetylated Aldononitriles
| Catalyst Type | Examples | Role in Reaction |
|---|---|---|
| Bases | Pyridine, Sodium Acetate | Catalyzes both the dehydration of the oxime and the O-acetylation of hydroxyl groups. |
| Dehydrating Agents | Acetic Anhydride | Acts as both the dehydrating agent for the oxime and the acetylating agent for the hydroxyl groups. |
The combination of hydroxylamine hydrochloride to form the oxime, followed by treatment with a base and acetic anhydride, represents a standard and effective methodology. nih.gov
Solvent Effects and Reaction Pathway Modulations
The choice of solvent can significantly impact the course of the synthesis. In the case of the one-pot conversion of an aldose oxime to a peracetylated aldononitrile, pyridine has traditionally been used as both a solvent and a catalyst. Its basic nature is well-suited for the reaction, and it effectively solubilizes the carbohydrate starting material.
However, in the broader context of O-acetylation, various solvents can be employed depending on the catalytic system. For instance, reactions catalyzed by Lewis acids are often carried out in aprotic solvents to avoid interference with the catalyst. The development of solvent-free acetylation methods offers a greener alternative, minimizing waste and simplifying product isolation.
The reaction pathway can be modulated by the order of the synthetic steps. For instance, one could envision a stepwise approach where the nitrile is formed first, followed by a separate acetylation step. However, the concurrent dehydration and acetylation of the aldose oxime is generally more efficient.
Stereochemical Control and Anomeric Specificity in Synthetic Routes
A key consideration in carbohydrate chemistry is the control of stereochemistry. For the synthesis of this compound, the stereochemical integrity of the chiral centers originating from D-xylose (C2, C3, and C4) must be maintained.
The conversion of the aldehyde at C1 to a nitrile and the acetylation of the hydroxyl groups at C2, C3, C4, and C5 are not expected to alter the configuration of the existing stereocenters along the carbohydrate backbone, provided that the reaction conditions are sufficiently mild to prevent epimerization. The formation of the oxime and its subsequent dehydration to the nitrile primarily involves the C1 carbon and does not typically affect the stereochemistry of the rest of the molecule. Similarly, O-acetylation under standard basic or acidic conditions is known to proceed with retention of configuration at the stereogenic centers of the sugar.
It is important to note that the concept of anomeric specificity is not applicable to this compound. The anomeric carbon (C1 in the cyclic form of an aldose) is converted into a nitrile group, resulting in an acyclic, open-chain structure. Therefore, the formation of α and β anomers, which is a critical aspect of glycoside synthesis, is not a factor in the synthesis of this particular compound. The stereochemical focus remains on preserving the D-xylo configuration of the carbon chain. Conformational studies of peracetylated aldononitriles have been conducted to elucidate the stereochemistry of the parent aldose using NMR spectroscopy. acs.org
Atom Economy and Sustainable Synthetic Practices
Atom economy provides a foundational framework for evaluating the sustainability of a chemical process. It calculates the percentage of the total mass of the reactants that is incorporated into the final product. An ideal reaction, with 100% atom economy, would see all atoms from the reactants integrated into the desired molecule, with no atoms wasted as byproducts. In practice, many chemical transformations fall short of this ideal, generating waste that requires disposal and represents inefficient use of resources.
A scientifically plausible and common approach to the synthesis of this compound involves a two-step process starting from the readily available monosaccharide, D-xylose:
Cyanohydrin Formation: The aldehyde functional group of D-xylose reacts with hydrogen cyanide (or a cyanide salt) to form D-xylonitrile. This reaction extends the carbon chain by one and introduces the nitrile functional group.
Per-O-acetylation: The hydroxyl groups of the newly formed D-xylonitrile are then acetylated using an acetylating agent, typically acetic anhydride in the presence of a base or catalyst, to yield the final product, this compound.
An analysis of the atom economy for this proposed synthetic route reveals the inherent efficiencies and inefficiencies of these classical transformations.
Step 1: Cyanohydrin Formation from D-Xylose
C₅H₁₀O₅ (D-xylose) + HCN (Hydrogen Cyanide) → C₆H₁₁NO₅ (D-xylonitrile)
In this step, all the atoms from both reactants are incorporated into the final product. This type of reaction, an addition reaction, is a prime example of a process with high atom economy.
Step 2: Per-O-acetylation of D-Xylonitrile
The subsequent acetylation of the four hydroxyl groups of D-xylonitrile with acetic anhydride is a substitution reaction. The reaction can be summarized as follows, often carried out in the presence of a base like pyridine to neutralize the acetic acid byproduct:
C₆H₁₁NO₅ (D-xylonitrile) + 4 (CH₃CO)₂O (Acetic Anhydride) → C₁₄H₁₉NO₉ (this compound) + 4 CH₃COOH (Acetic Acid)
The following table provides a breakdown of the atom economy for the proposed synthesis of this compound.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles in Reaction | Total Mass (g) |
| Step 1: Cyanohydrin Formation | ||||
| D-Xylose | C₅H₁₀O₅ | 150.13 | 1 | 150.13 |
| Hydrogen Cyanide | HCN | 27.03 | 1 | 27.03 |
| Total Reactant Mass | 177.16 | |||
| D-Xylonitrile | C₆H₁₁NO₅ | 177.16 | 1 | 177.16 |
| Atom Economy (Step 1) | 100% | |||
| Step 2: Per-O-acetylation | ||||
| D-Xylonitrile | C₆H₁₁NO₅ | 177.16 | 1 | 177.16 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 4 | 408.36 |
| Total Reactant Mass | 585.52 | |||
| This compound | C₁₄H₁₉NO₉ | 345.30 | 1 | 345.30 |
| Atom Economy (Step 2) | 58.97% | |||
| Overall Process | ||||
| Total Reactant Mass (D-Xylose + HCN + 4 Acetic Anhydride) | 585.52 | |||
| Desired Product Mass | 345.30 | |||
| Overall Atom Economy | 58.97% |
Note: The atom economy is calculated as (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100.
Pathways to More Sustainable Synthetic Practices
Improving the sustainability of this synthesis would involve addressing the low atom economy of the acetylation step and considering other green chemistry principles. Potential areas for improvement include:
Catalytic Acetylation: The use of stoichiometric bases like pyridine is common but generates significant waste. The development of catalytic methods for acetylation, perhaps using solid acid or base catalysts that can be easily recovered and reused, would be a more sustainable approach.
Alternative Acetylating Agents: Investigating alternative acetylating agents that have byproducts with lower molecular weights or byproducts that can be easily recycled could improve the atom economy.
Solvent Choice: Traditional organic solvents often used in these reactions can have significant environmental impacts. The exploration of greener solvents, such as ionic liquids or supercritical fluids, or even performing the reaction under solvent-free conditions, would enhance the sustainability of the process.
Advanced Analytical Methodologies and Characterization in Research Contexts
Utilization in Gas Chromatography-Mass Spectrometry (GC-MS) for Carbohydrate Profiling
Gas chromatography-mass spectrometry is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. For carbohydrates like xylose, which are non-volatile, derivatization is a necessary step to increase their volatility for GC-MS analysis. restek.com The conversion of aldoses, such as xylose, into their aldononitrile acetate (B1210297) derivatives is a well-established method that offers several advantages, including the formation of a single, stable derivative for each sugar, simplifying chromatograms and improving quantification. researchgate.netnih.gov
The conversion of D-xylose to 2,3,4,5-Tetra-o-acetyl-D-xylonitrile is a two-step process. The initial step involves the reaction of the aldehyde group of xylose with a hydroxylamine (B1172632) reagent, typically hydroxylamine hydrochloride in a pyridine (B92270) or other suitable base, to form an oxime. This reaction eliminates the anomeric center of the sugar. researchgate.net The subsequent step is acetylation of the hydroxyl groups and dehydration of the oxime to a nitrile, which is achieved by adding an acetylating agent like acetic anhydride. researchgate.netntu.edu.sg
The general procedure involves heating the sugar sample with the hydroxylamine solution, followed by heating with acetic anhydride. ntu.edu.sg The resulting this compound is then extracted into an organic solvent for injection into the GC-MS system. This derivatization method is effective for a range of aldoses and is frequently used in the analysis of monosaccharide composition in complex biological samples like soil or microbial biomass. researchgate.netnih.gov
Table 1: Typical Reagents and Conditions for Aldononitrile Acetate Derivatization
| Step | Reagent | Typical Conditions | Purpose |
| Oximation | Hydroxylamine hydrochloride in pyridine | Heat at 75-90°C for 30-35 minutes | Converts the aldehyde group to an oxime, eliminating the anomeric center. |
| Acetylation and Dehydration | Acetic anhydride | Heat at 75-90°C for 25-30 minutes | Acetylates the hydroxyl groups and converts the oxime to a nitrile, increasing volatility. |
The aldononitrile acetate derivatization method has been shown to be reliable for the quantitative analysis of aldoses. researchgate.net Validation of GC-MS methods for carbohydrate quantification typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. Studies have demonstrated good linearity for the response of various monosaccharides, including xylose, over a range of concentrations. The reproducibility of the derivatization and analysis is often high, with low relative standard deviations for replicate samples. researchgate.net This makes the method suitable for accurately determining the monosaccharide composition of complex carbohydrates after acid hydrolysis. The stability of the aldononitrile acetate derivatives also contributes to the method's robustness, allowing for reliable analysis even with automated injection systems. nih.govnih.gov
Metabolic flux analysis (MFA) is a powerful tool for investigating cellular metabolism by tracking the flow of atoms from labeled substrates through metabolic pathways. researchgate.net Stable isotope tracers, such as ¹³C-labeled xylose, are introduced into a biological system, and the resulting labeling patterns in downstream metabolites are measured. nih.gov GC-MS is a key analytical platform for MFA due to its ability to separate and quantify isotopologues (molecules that differ only in their isotopic composition). mdpi.com
When ¹³C-labeled xylose is metabolized by an organism, the ¹³C atoms are incorporated into various intermediates. By derivatizing these intermediates to their aldononitrile acetates and analyzing them by GC-MS, researchers can determine the mass distribution vectors (MDVs) of key metabolites. nih.gov This data provides valuable information on the activity of different metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway and glycolysis. nih.govnih.gov The analysis of labeled this compound and other sugar derivatives allows for the precise quantification of metabolic fluxes, offering insights into cellular physiology and metabolic engineering. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. acs.org For a molecule like this compound, NMR provides detailed information about its chemical structure, including the connectivity of atoms and their spatial arrangement.
The structure of this compound can be unequivocally confirmed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR: The 1D proton NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. The spectrum would show distinct signals for the protons on the xylonitrile backbone and the methyl protons of the four acetate groups.
¹³C NMR: The 1D carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Characteristic signals would be observed for the nitrile carbon (typically in the range of 115-130 ppm), the carbonyl carbons of the acetate groups (around 170 ppm), the carbons of the xylonitrile backbone, and the methyl carbons of the acetate groups. pressbooks.pub
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons on the xylonitrile chain, allowing for the assignment of the backbone protons. An HSQC spectrum correlates each proton with its directly attached carbon atom, aiding in the assignment of the carbon signals. youtube.comyoutube.com More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range correlations, for example, between the protons of the backbone and the carbonyl carbons of the acetyl groups, further confirming the structure. youtube.com
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift Range (ppm) |
| Nitrile (C≡N) | 115 - 130 |
| Acetate Carbonyl (C=O) | 169 - 172 |
| Xylonitrile Backbone (CH-O) | 60 - 80 |
| Acetate Methyl (CH₃) | 20 - 22 |
Note: These are approximate ranges and can vary based on the solvent and other experimental conditions.
Beyond simple structural assignment, NMR spectroscopy can provide insights into the three-dimensional structure and flexibility of this compound in solution. Unlike the cyclic pyranose form of xylose, the derivatization to an acyclic nitrile introduces conformational flexibility around the carbon-carbon single bonds of the backbone.
The analysis of proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra can give information about the dihedral angles between adjacent protons, which in turn reflects the preferred conformation of the carbon chain. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can identify protons that are close to each other in space, even if they are not directly bonded. nih.gov This information is crucial for building a 3D model of the molecule's predominant conformation in solution. Computational chemistry methods can be used in conjunction with NMR data to generate and refine conformational models. nih.gov These studies are important for understanding how the molecule might interact with its environment, for example, during chromatographic separation.
X-ray Crystallography for Solid-State Structure Determination and Crystal Packing
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique offers unparalleled insight into bond lengths, bond angles, and the conformational intricacies of the molecule. Furthermore, it reveals the nature of intermolecular interactions that govern the packing of molecules within the crystal lattice.
The successful application of X-ray crystallography is contingent upon the growth of high-quality single crystals. For acetylated sugars, such as this compound, the process of crystallization is influenced by several factors. The presence of multiple acetyl groups significantly reduces the polarity of the carbohydrate, rendering it soluble in many common organic solvents and less soluble in water. mdpi.com This property is advantageous for crystallization, as it allows for a wide range of solvent systems to be explored. mdpi.com
The selection of an appropriate solvent or solvent mixture is a critical first step. Common solvents for the crystallization of acetylated carbohydrates include ethanol, ethyl acetate, and dichloromethane, often in combination with a less polar co-solvent like hexane (B92381) to induce precipitation through slow evaporation or cooling. nih.gov The goal is to achieve a state of supersaturation from which nucleation and subsequent crystal growth can occur in a controlled manner, yielding well-ordered crystals suitable for diffraction experiments. The morphology of the resulting crystals, whether they are plates, needles, or prisms, can be influenced by the crystallization conditions. nih.gov
In the solid state, the packing of this compound molecules is dictated by a network of weak intermolecular forces. researchgate.netnih.gov Unlike unprotected carbohydrates, which are dominated by extensive hydrogen bonding networks through their hydroxyl groups, the acetylated counterparts exhibit different interaction patterns. dtu.dkresearchgate.net The primary intermolecular forces at play in the crystal lattice of acetylated sugars are van der Waals forces and weak C—H···O hydrogen bonds. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies
High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of organic compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental formula of the molecule with a high degree of confidence. The exact mass of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) of this compound can be determined, confirming its molecular formula of C₁₄H₁₇NO₉.
Beyond exact mass determination, tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of the parent ion. This is typically achieved through techniques like collision-induced dissociation (CID), where the selected ion is fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information. For acetylated carbohydrates, a characteristic fragmentation pathway involves the neutral loss of acetic acid (CH₃COOH), which has a mass of 60 Da. nih.gov The presence of four acetyl groups in this compound would be expected to lead to sequential losses of acetic acid molecules. Other common fragmentation patterns include glycosidic bond cleavages (though not applicable to this acyclic nitrile) and cross-ring cleavages in cyclic systems. nih.govyoutube.com The fragmentation of the nitrile group may also occur, potentially through the loss of HCN. nih.gov
Table 1: Plausible HRMS Fragmentation Pathways for this compound ([M+H]⁺)
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Identity of Loss |
|---|---|---|---|
| 344.10 | 60.02 | 284.08 | Acetic Acid (CH₃COOH) |
| 284.08 | 60.02 | 224.06 | Acetic Acid (CH₃COOH) |
| 224.06 | 60.02 | 164.04 | Acetic Acid (CH₃COOH) |
| 164.04 | 60.02 | 104.02 | Acetic Acid (CH₃COOH) |
| 344.10 | 42.01 | 302.09 | Ketene (CH₂=C=O) |
| 302.09 | 42.01 | 260.08 | Ketene (CH₂=C=O) |
Note: The m/z values are theoretical and based on the protonated molecule. Actual observed values may vary slightly.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Fingerprint Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. plu.mx These spectra are unique to a particular compound and can be used for identification (fingerprinting) and for confirming the presence of specific functional groups. researchgate.netnih.gov
For this compound, several characteristic vibrational bands are expected. The most prominent features in the IR spectrum would arise from the acetyl groups and the nitrile group. The carbonyl (C=O) stretching vibration of the ester functional groups will give rise to a strong absorption band, typically in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the esters will also produce strong bands, usually in the 1200-1300 cm⁻¹ region. researchgate.net
The nitrile group (C≡N) has a characteristic stretching vibration that appears in a relatively uncongested region of the spectrum, typically between 2220 and 2260 cm⁻¹. spectroscopyonline.com This band is often of medium intensity in the IR spectrum but can be strong and sharp in the Raman spectrum. quimicaorganica.org The C-H stretching vibrations of the methyl and methine groups will be observed in the 2800-3000 cm⁻¹ region. mdpi.com The lower frequency "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of bands arising from various bending and stretching modes of the carbon skeleton, which is highly characteristic of the molecule as a whole. researchgate.net
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium | Medium |
| C≡N (Nitrile) | Stretching | 2220 - 2260 | Medium | Strong |
| C=O (Ester) | Stretching | 1735 - 1750 | Strong | Medium |
| C-O (Ester) | Stretching | 1200 - 1300 | Strong | Weak |
| C-C | Stretching | 800 - 1200 | Medium | Medium |
Computational Chemistry and Theoretical Studies
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential for understanding the physical movements and conformational preferences of molecules over time.
Prediction of Intermolecular Interactions and Self-Assembly
Molecular dynamics simulations could predict how multiple molecules of 2,3,4,5-Tetra-o-acetyl-D-xylonitrile interact with each other and with solvent molecules. These simulations would model the system's evolution over time, highlighting key intermolecular forces such as dipole-dipole interactions involving the nitrile and carbonyl groups, and van der Waals forces. By analyzing the simulation trajectories, researchers could predict whether the molecules tend to aggregate or self-assemble into larger ordered structures in different solvents, which is crucial for understanding its material properties.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electron distribution within a molecule, which governs its chemical properties and reactivity.
Evaluation of Reactivity and Reaction Mechanisms
DFT calculations would be used to map the electron density of this compound. This would identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule might react with other chemical species. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) would indicate the most likely sites for nucleophilic or electrophilic attack. Furthermore, computational chemists could model entire reaction pathways, calculating the transition state energies to determine the feasibility and kinetics of potential chemical transformations, such as the hydrolysis of the acetyl groups or reactions involving the nitrile group.
Calculation of Spectroscopic Parameters for Validation
A key application of quantum chemistry is the prediction of spectroscopic data. Theoretical calculations of NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and other spectroscopic parameters for the lowest-energy conformers of this compound could be performed. These predicted spectra could then be compared with experimentally obtained data to validate both the computational model and the experimental structure determination. Discrepancies between calculated and experimental values can often lead to a more refined understanding of the molecular structure and dynamics in solution.
Prediction of Stereoselectivity in Syntheses
Computational modeling is a powerful tool for predicting the stereochemical outcome of synthetic reactions. If a synthesis of this compound involved the creation of a new stereocenter, quantum chemical methods could be employed to model the transition states of the competing reaction pathways leading to different stereoisomers. By comparing the calculated activation energies for these pathways, a prediction of the major product and the expected stereoselectivity (e.g., the diastereomeric or enantiomeric excess) could be made. This predictive capability is highly valuable for designing efficient and selective synthetic routes.
While the specific application of these computational methodologies to this compound is not yet documented in scientific literature, they represent the standard and powerful approaches used to gain a profound understanding of complex organic molecules. Future research in this area would be necessary to generate the specific data required for a complete computational profile of this compound.
Force Field Development for Carbohydrate Acetates
The accurate computational modeling of carbohydrate acetates, including this compound, relies on the development of robust and meticulously parameterized force fields. These force fields are collections of parameters and mathematical functions that describe the potential energy of a system of atoms and are essential for performing molecular mechanics and molecular dynamics simulations. The development process for carbohydrate acetates is particularly challenging due to their high flexibility, numerous chiral centers, and the electronic effects introduced by the acetyl groups. nih.gov
Force fields designed for biomolecular simulation, such as CHARMM, AMBER/GLYCAM, GROMOS, and OPLS-AA, have been extended to include parameters for carbohydrates and their derivatives. nih.govacs.orgmaynoothuniversity.ie The parameterization process for these molecules is a systematic endeavor that typically involves fitting the force field parameters to high-level quantum mechanical (QM) calculations and experimental data. acs.org This ensures that the resulting force field can accurately reproduce the geometric and conformational properties of the molecules .
The development of force field parameters for carbohydrate acetates involves several key steps:
Defining Atom Types: Atoms in similar chemical environments are assigned the same "atom type." For an acetylated carbohydrate like this compound, specific atom types are needed for the carbon, oxygen, and hydrogen atoms of the acetyl groups, as well as the atoms of the core xylonitrile structure.
Parameterizing Bonded Terms: This includes obtaining equilibrium values and force constants for bond stretching, angle bending, and dihedral angles. Dihedral angle parameters are particularly crucial for describing the conformational preferences of the pyranose ring, the orientation of the acetyl groups, and the rotation around glycosidic linkages in larger oligosaccharides. nih.gov These parameters are often derived from QM potential energy surface scans of model compounds that represent fragments of the target molecule.
Assigning Partial Atomic Charges: The electrostatic interactions are governed by partial atomic charges assigned to each atom. These are typically derived from fitting to the QM electrostatic potential (ESP). The presence of electron-withdrawing acetyl groups significantly influences the charge distribution within the carbohydrate ring.
Parameterizing Non-bonded Interactions: Lennard-Jones parameters are used to model van der Waals interactions (attractive and repulsive forces) between non-bonded atoms. These are critical for accurately predicting condensed-phase properties.
Validation: The newly developed parameters are validated by comparing the results of molecular dynamics simulations with available experimental data, such as crystal structures and NMR spectroscopic data (e.g., coupling constants and Nuclear Overhauser Effects). nih.govacs.orgresearchgate.net
The table below provides a hypothetical set of atom types and their descriptions that would be necessary for the force field parameterization of this compound, based on common atom typing schemes in biomolecular force fields.
| Atom Type | Description |
| CX | Carbon in the xylonitrile ring |
| HX | Hydrogen attached to a xylonitrile ring carbon |
| OX | Oxygen in the xylonitrile ring |
| C | Carbonyl carbon in the acetyl group |
| O | Carbonyl oxygen in the acetyl group |
| CT | Methyl carbon in the acetyl group |
| H3 | Hydrogen in the methyl group of the acetyl group |
| OC | Ester oxygen linking acetyl group to the ring |
| CN | Carbon of the nitrile group |
| NN | Nitrogen of the nitrile group |
Further detailing the parameterization, the torsional parameters for the dihedral angles involving the acetyl groups are of particular importance. The following table illustrates the type of dihedral angle parameters that would need to be developed and validated against QM data.
| Dihedral Angle | Description |
| CX-CX-OC-C | Defines the orientation of the acetyl group relative to the ring |
| CX-OC-C=O | Describes the planarity and rotational barrier of the ester linkage |
| CX-OC-C-CT | Governs the rotation of the methyl group of the acetyl moiety |
| OC-C-CT-H3 | Defines the rotational freedom of the terminal methyl hydrogens |
The development of accurate force fields for carbohydrate acetates is an ongoing area of research. As computational methods improve and more experimental data becomes available, these force fields are continuously refined to provide a more accurate representation of the structure, dynamics, and interactions of these important molecules. mdpi.com This, in turn, enables more reliable in silico studies of complex biological systems where acetylated carbohydrates play a crucial role.
Emerging Research Directions and Future Perspectives
Development of Novel, More Efficient Synthetic Routes
The synthesis of 2,3,4,5-Tetra-o-acetyl-D-xylonitrile traditionally involves multi-step processes, typically starting with D-xylose. These routes often include the conversion of the sugar to an aldoxime, followed by acetylation and dehydration to the nitrile. Future research is focused on developing more streamlined, efficient, and sustainable synthetic methodologies.
Key areas of development include:
One-Pot Procedures: Streamlining the synthesis from unprotected sugars into a single reaction vessel is a major goal. Research into solvent-free per-O-acetylation using stoichiometric acetic anhydride with catalytic iodine has shown high yields for various sugars. nih.gov A subsequent one-pot conversion to the nitrile, potentially using a modern dehydrating agent, could significantly improve efficiency by eliminating intermediate workup and purification steps.
Novel Catalytic Systems: The dehydration of the precursor amide or aldoxime is a critical step. While classic reagents like thionyl chloride or phosphorus pentoxide are effective, they generate significant waste. youtube.com Emerging research focuses on milder, catalytic alternatives. Systems like dichlorotris(triphenylphosphine)ruthenium in the presence of urea derivatives or cooperative catalysis with zinc bromide (ZnBr2) and propylphosphonic anhydride (T3P) offer promising routes for the dehydration of amides under mild conditions, which could be adapted for this synthesis. researchgate.net
Cyanide-Free Approaches: Although not the primary route from sugars, avoiding toxic cyanide reagents is a major theme in nitrile synthesis. youtube.com While the synthesis from a sugar aldoxime is inherently cyanide-free, developing direct catalytic routes from other functionalized xylose derivatives that bypass the aldoxime step remains an area for exploration.
| Synthetic Strategy | Reagents/Catalysts | Potential Advantages |
| One-Pot Acetylation & Dehydration | Acetic Anhydride/Iodine, followed by a modern dehydrating agent | Reduced reaction time, fewer purification steps, less solvent waste. |
| Catalytic Dehydration | RuCl2(PPh3)3/Urea derivatives; ZnBr2/T3P | Mild reaction conditions, high yields, improved functional group tolerance. |
| Streamlined Aldoxime Formation | Direct conversion of xylose to its aldoxime in optimized buffer systems | Improved yields and purity of the key intermediate. |
Exploration of Bio-inspired Transformations and Enzyme-Assisted Syntheses
Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity under mild, environmentally benign conditions. For this compound, enzyme-assisted routes could revolutionize its production.
The most promising enzymatic approach involves aldoxime dehydratases (Oxd) . These unique heme-containing enzymes catalyze the direct dehydration of aldoximes to nitriles with high efficiency, even in aqueous environments. nih.govebi.ac.uk A chemoenzymatic pathway can be envisioned:
Chemical Conversion: D-xylose is chemically converted to 2,3,4,5-tetrahydroxy-D-xylonaldoxime.
Enzymatic Dehydration: The aldoxime is then treated with an aldoxime dehydratase to form the corresponding D-xylonitrile.
Chemical Acetylation: The final step would be the per-O-acetylation of the hydroxyl groups.
Recent studies have demonstrated the successful use of Oxd enzymes to convert furfural, a derivative of xylose, into 2-furonitrile, highlighting the feasibility of this approach for biomass-derived substrates. acs.org The broad substrate scope of aldoxime dehydratases suggests they could be highly effective for this transformation. nih.govnih.gov Furthermore, research into other nitrile-synthesizing enzymes, such as the single-enzyme system ToyM which converts a carboxylic acid directly to a nitrile, could inspire novel biosynthetic pathways. nih.gov
| Enzyme Class | Reaction Catalyzed | Potential Application |
| Aldoxime Dehydratase (Oxd) | R-CH=NOH → R-C≡N | Cyanide-free conversion of D-xylose aldoxime to D-xylonitrile. |
| Nitrile Hydratase / Amidase | R-C≡N → R-CONH2 → R-COOH | Potential for downstream modification or in reverse to synthesize nitriles. researchgate.netsioc-journal.cn |
| Carboxylate Reductase (CAR) | R-COOH → R-CHO | Could be used in a cascade to produce the aldehyde precursor for aldoxime formation. |
Integration into Automated Synthesis Platforms
The automation of chemical synthesis, particularly for complex molecules like oligosaccharides, has advanced significantly. nih.govnih.gov These platforms, often based on solid-phase synthesis, allow for the rapid and reliable construction of molecules through iterative reaction cycles. glyco-world.comglycoforum.gr.jp
This compound could be integrated into these automated systems in two primary ways:
As a Target Molecule: An automated synthesizer could be programmed to perform the final steps of the synthesis, such as attaching a xylose precursor to a solid support, performing the necessary modifications to form the nitrile, and cleaving the final acetylated product.
As a Building Block: The nitrile group can serve as a versatile chemical handle for further reactions. The acetylated xylonitrile could be used as a unique, carbohydrate-based building block in the automated synthesis of more complex structures, such as glycomimetics or neoglycoconjugates. The nitrile can be reduced to an amine for peptide coupling or undergo cycloadditions to form heterocyclic structures.
The development of HPLC-based automated synthesizers, which allow for real-time reaction monitoring and purification, would be particularly beneficial for optimizing the incorporation or synthesis of such novel building blocks. glycoforum.gr.jp This integration would accelerate the exploration of the chemical space around acetylated carbohydrate nitriles, facilitating the creation of libraries for biological screening or materials development. rsc.org
Potential for Functional Material Development based on Acetylated Carbohydrate Scaffolds
Carbohydrates are increasingly recognized as a renewable feedstock for the development of sustainable and biodegradable materials. euroglyco.com The unique structure of this compound makes it an attractive candidate for creating novel functional polymers and materials.
Biodegradable Polymers: Acetylation of polysaccharides like starch and xylan has been shown to improve their processability and compatibility with other bioplastics like poly(lactic acid) (PLA), enhancing mechanical properties for packaging and medical applications. mdpi.comnih.gov Similarly, the acetylated xylonitrile could serve as a monomer or a functional additive. The nitrile group could be polymerized or used as a cross-linking site to create novel biodegradable polymers with tailored thermal and mechanical properties.
Functional Scaffolds: The carbohydrate backbone provides a chiral, biocompatible scaffold. acs.org The nitrile group offers a site for specific chemical modifications, allowing the acetylated xylonitrile to be grafted onto surfaces or incorporated into hydrogels. Such materials could find applications in tissue engineering, where the carbohydrate moiety can promote cell adhesion and biocompatibility.
High-Performance Materials: The combination of the rigid pyranose-like ring and the polar, reactive nitrile group could lead to materials with unique properties. For instance, polymers derived from this monomer might exhibit interesting optical properties or serve as precursors for carbon materials.
| Material Application | Role of Acetylated Xylonitrile | Potential Properties |
| Bioplastics | Monomer or functional additive | Improved thermal stability, biodegradability, enhanced mechanical strength. nih.gov |
| Tissue Engineering | Scaffold component or surface modifier | Biocompatibility, controlled degradation, sites for cell-adhesion ligand attachment. |
| Functional Coatings | Component in coating formulations | Enhanced barrier properties, antimicrobial activity (via chitosan blends, etc.). mdpi.com |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
Optimizing the synthesis and understanding the behavior of this compound requires sophisticated analytical techniques that can provide real-time information. Advanced spectroscopic methods are poised to play a crucial role in this area.
Real-Time NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for studying reaction mechanisms in solution. nih.gov Techniques like Exchange NMR Spectroscopy (EXSY) and Chemical Exchange Saturation Transfer (CEST) are capable of detecting and characterizing transient, low-population reaction intermediates that are invisible to standard NMR methods. acs.org Applying these techniques to the synthesis of the acetylated xylonitrile could help elucidate the precise mechanism of nitrile formation, identify key intermediates, and rapidly optimize reaction conditions for temperature, catalysts, and solvents. In-situ Raman spectroscopy has also emerged as a powerful method for real-time monitoring of complex bioprocesses, including protein glycosylation, and could be adapted for chemical synthesis. researchgate.net
Fluorescent Probes: By attaching a fluorophore to the carbohydrate scaffold, this compound can be converted into a fluorescent probe. nih.gov Such probes could be used to study its interactions with biological systems, such as proteins or cells, or to monitor its incorporation into materials. rsc.org Furthermore, reaction-based fluorescent probes could be designed to specifically report on the conversion of the nitrile group or the modification of the acetyl groups, enabling high-throughput screening of reaction conditions. mdpi.comacs.org
| Technique | Application | Information Gained |
| Exchange NMR (EXSY, CEST) | Real-time reaction monitoring | Detection of fleeting intermediates, kinetic parameters, mechanistic insights. nih.govacs.org |
| In-situ Raman Spectroscopy | Process analytical technology (PAT) | Real-time concentration tracking of reactants and products, process optimization. researchgate.net |
| Fluorescence Spectroscopy | Development of molecular probes | Monitoring binding interactions, imaging localization in materials or cells. nih.govrsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
